5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The subsequent introduction of the piperidinylsulfonylmethylsulfanyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment.
Biological Studies: Investigating its potential as an antimicrobial or antiviral agent.
Chemical Biology: Studying its interactions with biological macromolecules to understand its mechanism of action.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDKs, the compound can interfere with the cell cycle progression, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes, which are crucial for cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, used as a scaffold for CDK inhibitors.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazole ring, known for their biological activities and applications in medicinal chemistry.
Uniqueness
5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of the piperidinylsulfonylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets.
Properties
Molecular Formula |
C13H19N5O2S2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
5,7-dimethyl-3-(piperidin-1-ylsulfonylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C13H19N5O2S2/c1-10-8-11(2)18-12(14-10)15-16-13(18)21-9-22(19,20)17-6-4-3-5-7-17/h8H,3-7,9H2,1-2H3 |
InChI Key |
DSEAIZGPRYXMBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCS(=O)(=O)N3CCCCC3)C |
Origin of Product |
United States |
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